N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Overview
Description
The compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .
Synthesis Analysis
The synthesis of similar indazole-containing compounds has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of the compound is C15H19N3O3 . The compound is a crystalline solid . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis
The compound is a precursor in the synthesis of various synthetic cannabinoids . The exact chemical reactions involving this compound are not specified in the available literature.Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular weight of 289.3 . It has a solubility of 12.5 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), 10 mg/ml in DMSO, and 3 mg/ml in Ethanol .Scientific Research Applications
Rho Kinase Inhibition and Vasorelaxant Activity
N-(1H-Indazole-5-yl) derivatives have been studied for their role as Rho Kinase (ROCK) inhibitors, exhibiting significant biological activities. One study highlighted compounds with N-(1H-indazol-5-yl)tetrahydro pyrimidin-2(1H)-one derivatives demonstrating good activities against ROCK I, an important target for cardiovascular diseases. Additionally, these compounds showed vasorelaxant activity in rat basilar artery rings, suggesting potential applications in managing vascular health (Yao et al., 2018).
Antitumor Activity
Another area of research is the antitumor properties of N-(1H-Indazole-5-yl) derivatives. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structural framework, has been synthesized and shown to inhibit the proliferation of some cancer cell lines. This indicates potential applications in cancer research and therapy (Hao et al., 2017).
Synthesis and Characterization for Research Chemicals
The synthesis and characterization of N-(1H-Indazole-5-yl) derivatives are also significant for understanding new psychoactive substances. Detailed synthetic methods and characterization, including spectroscopic and crystallographic analyses, contribute to the knowledge base of these compounds, which can be crucial for forensic and pharmaceutical research (McLaughlin et al., 2016).
Metabolism Studies
Investigations into the metabolism of N-(1H-Indazole-5-yl) derivatives, particularly in the context of synthetic cannabinoids, provide insights into their biotransformation. This research is essential for understanding the pharmacokinetics of these compounds and their potential effects on the body (Li et al., 2018).
Monoamine Oxidase Inhibition
Research has also explored the potential of indazole- and indole-carboxamides, structurally related to N-(1H-Indazole-5-yl) derivatives, as inhibitors of monoamine oxidase B (MAO-B). These findings are relevant in the context of neurological disorders and could pave the way for new therapeutic agents (Tzvetkov et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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